molecular formula C21H28N2O2 B5875713 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5875713
M. Wt: 340.5 g/mol
InChI Key: GSMKCRRJOLCONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the well-known psychedelic drug, mescaline. DMMDA-2 has been studied for its potential use in scientific research due to its unique chemical properties and effects on the human body.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine acts as a partial agonist at serotonin receptors in the brain, which means that it can activate these receptors to a certain extent but not fully. This leads to a modulation of serotonin signaling in the brain, which can affect mood, appetite, and sleep. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has also been found to have a weak affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects on the human body. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has also been shown to have psychoactive effects, including altered perception, mood, and thought processes. These effects have been attributed to its modulation of serotonin signaling in the brain.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It also has a well-established synthesis method and has been used in many scientific studies. However, there are also limitations to its use in lab experiments. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine is a psychoactive compound that can have unpredictable effects on human subjects. It is also difficult to control for variables such as dosage and individual differences in response.

Future Directions

There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine. One area of interest is its potential therapeutic use in the treatment of mood disorders such as depression and anxiety. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has been shown to modulate serotonin signaling in the brain, which is involved in regulating mood. Another area of interest is its potential use as a tool for studying the neurobiology of psychedelic drugs. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has similar chemical properties to other psychedelic drugs such as mescaline and LSD, and studying its effects on the brain could provide insight into the mechanisms of action of these drugs. Finally, there is interest in developing new derivatives of 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine that could have improved therapeutic potential or reduced side effects.

Synthesis Methods

1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine. The synthesis method has been well established in the literature and has been used in many scientific studies.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has been studied for its potential use in scientific research due to its unique chemical properties and effects on the human body. It has been shown to have a high affinity for serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has also been found to have a low affinity for dopamine receptors, which are involved in regulating reward and pleasure.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-17-4-6-18(7-5-17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)14-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMKCRRJOLCONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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